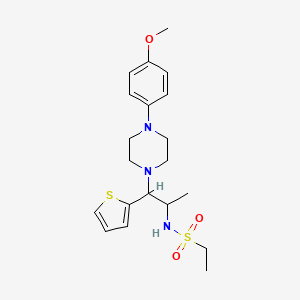

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)ethanesulfonamide

説明

N-(1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)ethanesulfonamide is a structurally complex compound featuring a piperazine core substituted with a 4-methoxyphenyl group, a thiophen-2-yl moiety attached to a propan-2-yl backbone, and an ethanesulfonamide functional group. While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs, such as the methanesulfonamide derivative (CAS 847381-40-2, C₁₉H₂₇N₃O₃S₂), suggest a molecular weight of ~409.6 g/mol for the parent compound .

特性

IUPAC Name |

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3S2/c1-4-28(24,25)21-16(2)20(19-6-5-15-27-19)23-13-11-22(12-14-23)17-7-9-18(26-3)10-8-17/h5-10,15-16,20-21H,4,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZRXRXBYHMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)ethanesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a piperazine ring, a methoxyphenyl group, and a thiophene moiety, which together contribute to its pharmacological properties.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms, often associated with various pharmacological effects. |

| Methoxyphenyl Group | A phenyl ring substituted with a methoxy group, enhancing lipophilicity and receptor binding. |

| Thiophene Moiety | A five-membered ring containing sulfur, which may influence electronic properties and biological interactions. |

| Ethanesulfonamide Group | This functional group can enhance solubility and bioavailability. |

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. Research indicates that the piperazine derivatives often exhibit significant pharmacological activities, including:

- Antipsychotic Effects : Potential modulation of dopaminergic pathways.

- Anxiolytic Properties : Interaction with serotonin receptors.

- Antiviral Activity : Preliminary studies suggest effectiveness against certain viral strains.

Research Findings

Recent studies have explored the biological activity of N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)ethanesulfonamide, revealing promising results:

- Binding Affinity Studies : The compound has shown significant binding affinity to adrenergic receptors, indicating potential applications in treating hypertension and related disorders .

- Antiviral Activity : In vitro assays demonstrated that derivatives of this compound exhibit antiviral properties against human coronaviruses, with a reported IC50 value of 3.1 μM against strain OC-43 .

- Cytotoxicity Assessments : The cytotoxic effects were evaluated using the HCT-8 cell line, showing lower toxicity compared to standard antiviral agents like chloroquine .

Case Study 1: Antiviral Properties

A study conducted on the antiviral efficacy of derivatives similar to N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)ethanesulfonamide highlighted its potential against coronaviruses. The selectivity index (SI) calculated was 128.7, indicating a favorable therapeutic window .

Case Study 2: Receptor Interaction

Research involving receptor binding assays indicated that this compound could effectively interact with alpha1-adrenergic receptors, suggesting its utility in managing conditions like benign prostatic hyperplasia and hypertension .

Comparative Analysis

To further understand the biological activity of N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)ethanesulfonamide, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Compound A | Piperazine + Methoxy Group | Antipsychotic activity |

| Compound B | Piperazine + Thiophene | Antiviral effects |

| Compound C | Piperazine + Sulfonamide | Antihypertensive properties |

科学的研究の応用

Synthesis and Characterization

The synthesis of N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)ethanesulfonamide typically involves multi-step organic reactions. Key steps include:

- Formation of the piperazine derivative : Substituting the piperazine ring with a methoxyphenyl group.

- Introduction of the thiophene ring : Using thiophene derivatives in controlled reaction conditions.

- Attachment of the sulfonamide moiety : Reacting the intermediate with benzenesulfonyl chloride under specific conditions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the structure and purity of the compound.

Medicinal Chemistry

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)ethanesulfonamide has shown promise as a potential therapeutic agent due to its interaction with biological receptors:

- Adrenergic Receptors : It acts as an antagonist for alpha1-adrenergic receptors, which are important targets in treating conditions like hypertension and benign prostatic hyperplasia .

Biological Studies

Research indicates that this compound can modulate various physiological processes through its receptor interactions. Experimental studies have demonstrated its potential in:

- Cellular Response Assays : Investigating its effects on cell signaling pathways and physiological responses.

Material Science

The compound serves as a building block for synthesizing more complex molecules in coordination chemistry. It can be utilized in developing new materials with specific properties, such as polymers or catalysts.

Case Study 1: Pharmacological Evaluation

A study evaluated the pharmacological effects of N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)ethanesulfonamide on alpha1-adrenoceptors. Results indicated that the compound effectively inhibited receptor activation, suggesting its potential use in managing hypertension .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic pathway for this compound to enhance yield and purity. Various reaction conditions were tested, leading to improved methodologies that can be applied to similar compounds in drug development .

類似化合物との比較

Key Compounds :

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c) Substituents: 4-Fluorophenyl (piperazine), benzo[b]thiophen-2-yl (propanol backbone). Functional Groups: Propanol hydroxyl group vs. sulfonamide in the target compound. Synthesis: Sodium borohydride reduction of a ketone precursor (79.7% yield) .

1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (8d) Substituents: 2-Methoxyphenyl (piperazine), benzo[b]thiophen-2-yl. Notable Feature: Ortho-methoxy group on the aryl ring may alter steric and electronic interactions compared to the target’s para-methoxy substitution .

1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-pyridin-2-yl-piperazin-1-yl)-1-propanol (8e) Substituents: Pyridinyl (piperazine), benzo[b]thiophen-2-yl.

Comparison :

| Feature | Target Compound | 8c / 8d / 8e |

|---|---|---|

| Piperazine Substituent | 4-Methoxyphenyl | 4-Fluorophenyl, 2-methoxyphenyl, pyridinyl |

| Backbone Structure | Propan-2-yl + sulfonamide | Propanol |

| Key Functional Group | Ethanesulfonamide | Hydroxyl |

| Synthetic Yield | Not reported | 76.6–93.4% |

The hydroxyl group in 8c–8e may limit metabolic stability compared to the sulfonamide’s resistance to oxidation. Additionally, the benzo[b]thiophene in 8c–8e increases lipophilicity relative to the target’s simpler thiophen-2-yl group .

Thiophene- and Piperazine-Containing Derivatives

Key Compound : 3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22)

- Substituents: 4-(Trifluoromethyl)phenyl (piperazine), thiophen-2-ylthio (propanone backbone).

- Functional Groups : Thioether linkage and ketone vs. sulfonamide and secondary amine in the target.

Comparison :

| Feature | Target Compound | MK22 |

|---|---|---|

| Piperazine Substituent | 4-Methoxyphenyl | 4-(Trifluoromethyl)phenyl |

| Thiophene Modification | Thiophen-2-yl | Thiophen-2-ylthio (thioether) |

| Backbone Functional Group | Ethanesulfonamide | Ketone |

The thioether in MK22 may confer greater stability against metabolic cleavage compared to the target’s sulfonamide, though direct data are lacking .

Sulfonamide Analogs

Key Compound : N-(1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide

- Structure : Nearly identical to the target compound but with a methyl group in the sulfonamide moiety.

- Molecular Formula : C₁₉H₂₇N₃O₃S₂ vs. C₂₀H₂₉N₃O₃S₂ for the ethanesulfonamide derivative.

Research Implications and Limitations

While the provided evidence lacks direct pharmacological data for the target compound, structural comparisons suggest:

Piperazine Substitutions : The 4-methoxyphenyl group may modulate selectivity for receptors like 5-HT₁A or α-adrenergic receptors, as seen in related arylpiperazine drugs .

Sulfonamide vs. Hydroxyl: The sulfonamide group likely enhances metabolic stability compared to propanol derivatives (e.g., 8c–8e), which are prone to glucuronidation .

Thiophene vs. Benzo[b]thiophene : The simpler thiophen-2-yl group in the target compound may reduce molecular weight and improve solubility relative to benzo[b]thiophene-containing analogs.

Q & A

Q. What are the recommended synthetic routes and purification strategies for N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)ethanesulfonamide?

Methodological Answer:

- Synthesis : Utilize multi-step organic reactions, such as coupling of piperazine derivatives with thiophene-containing intermediates. For example, describes a similar synthesis where HBTU (coupling reagent) and Et3N (base) in THF are used for amide bond formation .

- Purification : Employ column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Rotary evaporation followed by recrystallization from ethanol or dichloromethane can enhance purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Perform <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., methoxyphenyl, thiophene, and ethanesulfonamide groups). highlights the use of <sup>1</sup>H NMR to confirm methylpiperazine integration .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in polar solvents. Use SHELX programs (e.g., SHELXL) for structure refinement, as described in for small-molecule crystallography .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

Methodological Answer:

- Receptor Binding Assays : Test affinity for serotonin (5-HT) or dopamine receptors due to structural similarity to piperazine-based ligands. Use radioligand displacement assays, as referenced in for related compounds .

- Enzyme Inhibition Studies : Screen against kinases or sulfotransferases using fluorometric or colorimetric substrates (e.g., ATP consumption assays) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target receptors (e.g., 5-HT1A). references computational studies to prioritize analogs with enhanced binding .

- ADMET Prediction : Apply tools like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions. Adjust substituents (e.g., methoxy groups) to improve metabolic stability .

Q. What strategies address polymorphism-related discrepancies in crystallographic and solubility data?

Methodological Answer:

- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., using methanol, acetonitrile) to identify stable forms. discusses salt forms (e.g., HCl, phosphate) that influence crystallinity .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize melting points and hydration states, as outlined in .

Q. How should contradictory biological activity data from different synthetic batches be resolved?

Methodological Answer:

- Batch Comparison : Analyze impurities via HPLC-MS to identify byproducts (e.g., unreacted intermediates). emphasizes rigorous purification to eliminate contaminants .

- Dose-Response Repetition : Re-test activity across multiple batches using standardized assays (e.g., IC50 determination) to rule out experimental variability .

Q. What advanced spectroscopic techniques can resolve ambiguities in stereochemical assignments?

Methodological Answer:

- 2D NMR : Employ NOESY or ROESY to detect spatial proximity of protons, confirming stereochemistry at chiral centers (e.g., propan-2-yl group). uses 2D NMR for piperazine derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <1 ppm error, distinguishing isomers via exact mass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。